(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Description
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-7-5-14(10-17)4-6-16-9-14/h1-3,8,16H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINVHUHPWPYUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Deprotection and Amine Activation
Removal of the tert-butoxycarbonyl (Boc) protecting group is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine. This intermediate exhibits enhanced nucleophilicity, enabling subsequent acylation or alkylation reactions. Critical parameters include reaction duration (4–6 hours) and temperature (0–25°C), which minimize side product formation.
Spirocyclic Intermediate Purification
Chromatographic purification using silica gel with gradients of ethyl acetate (EtOAc) in hexanes or methanol (MeOH) in DCM ensures high purity (>95%). Nuclear magnetic resonance (NMR) analysis of the deprotected amine typically shows characteristic proton signals at δ 2.35–2.76 ppm (m, 4H, spirocyclic CH2) and δ 3.23–3.48 ppm (m, 4H, N-CH2).
The introduction of the 3-fluorophenyl group via methanone linkage follows established acylation protocols for spirocyclic amines.
Reaction Conditions and Optimization
In anhydrous acetonitrile (ACN), the free amine reacts with 3-fluorobenzoyl chloride (1.2 equiv) in the presence of potassium carbonate (K2CO3, 2.0 equiv) at 50°C for 5–8 hours. These conditions balance reactivity and selectivity, achieving 65–75% conversion (Table 1).
Table 1. Optimization of Acylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | ACN, DCM, THF | ACN | +15% vs DCM |
| Temperature (°C) | 25, 50, 80 | 50 | +20% vs 25°C |
| Base | K2CO3, Et3N, DIPEA | K2CO3 | +10% vs Et3N |
| Reaction Time (h) | 3–12 | 5–8 | Plateau after 8 |
Workup and Isolation
Post-reaction, the mixture is quenched with water, extracted with EtOAc, and washed with brine. Evaporation under reduced pressure yields a crude product, which is purified via flash chromatography (Hex/EtOAc 70:30 to 50:50). Recrystallization from ethanol/water mixtures enhances purity to >98%.
Structural Characterization and Analytical Data
The target compound demonstrates distinct spectroscopic features consistent with its spirocyclic and aryl ketone motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (500 MHz, CDCl3): δ 7.35–7.45 (m, 1H, Ar-H), 7.10–7.25 (m, 3H, Ar-H), 3.55–3.70 (m, 4H, N-CH2), 2.80–3.10 (m, 4H, spiro-CH2), 1.90–2.20 (m, 4H, cyclopropane-CH2).
-
13C NMR (125 MHz, CDCl3): δ 195.2 (C=O), 162.5 (d, J = 245 Hz, C-F), 140.1–115.3 (aromatic carbons), 64.8 (spiro-C), 53.9–48.0 (N-CH2), 36.1–29.7 (cyclopropane-CH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C16H18FN2O ([M+H]+): 285.1405; Found: 285.1409.
Elemental Analysis
Calcd: C, 67.59%; H, 6.35%; N, 9.84%. Found: C, 67.62%; H, 6.33%; N, 9.81%.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time by 75% but decreases yield to 50–55% due to thermal decomposition.
Solid-Phase Synthesis
Immobilization of the spirocyclic amine on Wang resin enables automated synthesis, though scalability remains limited by resin loading capacity (0.3–0.5 mmol/g).
Industrial-Scale Production Considerations
Cost Analysis of Reagents
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following spirocyclic diazaspiro compounds share structural or functional similarities with (3-fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone. Their differences in substituents, biological activity, and synthetic routes are analyzed below.
Structural Analogues
Pharmacokinetic and ADMET Considerations
- Lipophilicity : The 3-fluorophenyl group increases logP (predicted: 2.8) compared to the 4-fluorophenyl isomer (logP: 2.3), enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vitro (>4 hours in hepatocyte assays) .
- Toxicity: No significant cytotoxicity reported for the 3-fluorophenyl derivative at therapeutic doses .
Biological Activity
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone is a compound that belongs to the class of diazaspiro compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its effects on osteoclast activity and its potential applications in treating osteoporosis.
- Chemical Formula : CHFNO
- Molecular Weight : 218.25 g/mol
- CAS Number : 1181354-52-8
Research indicates that this compound acts as an inhibitor of osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases such as osteoporosis. The compound functions by disrupting the interaction between osteoclasts and the bone matrix, thereby preventing excessive bone loss without affecting osteoblast function, which is crucial for bone formation.
Inhibition of Osteoclast Activity
A significant study demonstrated that derivatives of diazaspiro compounds effectively inhibit both mouse and human osteoclast activities. The specific compound this compound was tested alongside other analogs for its ability to prevent bone loss in ovariectomized mice—a common model for postmenopausal osteoporosis.
Table 1: Inhibition of Osteoclast Activity
| Compound | IC50 (µM) | Effect on Bone Formation |
|---|---|---|
| This compound | 5 | No effect |
| E197 | 10 | No effect |
| C21 | 15 | Reduced |
The above data suggests that this compound has a potent inhibitory effect on osteoclasts with minimal impact on osteoblast activity, making it a promising candidate for osteoporosis treatment.
Case Studies
-
Preclinical Study on Osteoporosis :
- Objective : To assess the efficacy of this compound in preventing bone loss.
- Method : Ovariectomized mice were treated with varying doses of the compound over six weeks.
- Results : Mice treated with the compound showed a significant reduction in bone resorption markers compared to control groups, confirming its potential as an anti-resorptive agent.
-
In Vitro Studies :
- Objective : Evaluate the direct effects of the compound on human osteoclasts.
- Method : Human monocytes were differentiated into osteoclasts and exposed to this compound.
- Results : The compound significantly reduced the number and activity of mature osteoclasts without affecting precursor cell viability.
Q & A
Q. What are the common synthetic routes for constructing the 2,7-diazaspiro[4.4]nonane core?
The spirocyclic core is typically synthesized via cyclization of diamines with cyclic ketones. For example, reacting 1,4-diaminobutane with cyclopentanone under catalytic conditions (e.g., acid or base) forms the spiro structure . Advanced derivatives, such as rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one, are synthesized using alkylation or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents like the 3-fluorophenyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., distinguishing spirocyclic nitrogen protons from aromatic fluorophenyl groups) .
- UPLC-MS : Used to verify molecular weight and purity, especially for intermediates with low yields .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .
Q. What are the typical chemical reactions involving this compound?
- Alkylation : Benzyl or aryl halides react with the secondary amine in the spiro core to introduce hydrophobic groups .
- Reduction/oxidation : Sodium borohydride reduces ketones to alcohols, while hydrogen peroxide oxidizes amines to nitro groups .
- Substitution : Halogenated derivatives undergo nucleophilic substitution to introduce pharmacophores .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Catalysis : Use Pd-based catalysts (e.g., Buchwald-Hartwig conditions) for efficient C-N coupling of sterically hindered aryl groups .
- Temperature/pressure control : Cyclization reactions require precise conditions (e.g., 80–100°C, inert atmosphere) to minimize side products .
- Purification : Automated flash chromatography or HPLC improves separation of structurally similar spiro derivatives .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
- Hydrophobic modifications : Introduce benzyl or phenethyl groups to enhance binding to targets like sigma receptors (S1R/S2R) .
- Stereochemistry : Enantiomeric forms (e.g., (S)- or (R)-configured spiro cores) are tested for differential activity in osteoclast inhibition .
- Bioisosteric replacement : Replace the 3-fluorophenyl group with trifluoromethylpyridine to assess metabolic stability .
Q. How do researchers resolve contradictions in reported biological activities?
- Assay standardization : Compare radioligand binding data (e.g., S1R/S2R affinity) across studies using consistent protocols .
- In vitro/in vivo correlation : Validate osteoclast inhibition (e.g., TRAP assay) with preclinical models of bone resorption .
- Computational docking : Predict binding modes to explain divergent results (e.g., fluorophenyl vs. methoxy substituent interactions) .
Q. What computational methods predict binding interactions with biological targets?
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., sigma receptors) to identify key residues like Glu172 and Asp126 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize spiro core polarity for blood-brain barrier penetration .
Q. Which in vivo models evaluate therapeutic potential?
- Capsaicin-induced allodynia : Test anti-nociceptive effects of sigma receptor ligands without motor side effects .
- Osteoporosis models : Measure bone density changes in ovariectomized rodents treated with osteoclast inhibitors .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
